1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride
Description
Isomeric Complexity
The compound exhibits potential isomeric variations due to:
- Ring fusion positional isomerism : Alternative fusion patterns (e.g., imidazo[4,5-b]pyridinone) would relocate the nitrogen atoms, altering hydrogen-bonding capacity and electronic properties.
- Piperidine substituent orientation : The piperidin-4-yl group can adopt axial or equatorial conformations, though crystallographic data (discussed in Section 1.2) may constrain this flexibility.
- Tautomerism : The 2-one motif allows potential keto-enol tautomerism, though the keto form dominates in crystalline states.
Table 1: Key Nomenclatural and Structural Descriptors
Crystal Structure Analysis and Hydrogen Bonding Networks
While direct crystallographic data for this specific hydrochloride salt remains unpublished, analogous imidazo[4,5-c]pyridinone derivatives exhibit characteristic packing motifs.
Predicted Structural Features
- Ionic Interactions : The protonated piperidinium nitrogen forms a strong ionic bond with the chloride ion, likely at a distance of ~3.1 Å.
- Hydrogen Bonding :
Table 2: Hypothetical Hydrogen Bond Parameters (Based on Analogues)
| Donor | Acceptor | Distance (Å) | Angle (°) | Source |
|---|---|---|---|---|
| N–H (imidazole) | O=C (position 2) | 2.85 | 155 | |
| N⁺–H (piperidine) | Cl⁻ | 3.12 | 165 |
Lattice Packing
The fused aromatic system likely facilitates π-stacking interactions between adjacent molecules, with interplanar distances of ~3.5 Å. Orthorhombic or monoclinic crystal systems are probable given the molecular asymmetry.
Tautomeric Forms and Protonation States in Aqueous Media
The compound exhibits pH-dependent structural dynamics influenced by:
Tautomeric Equilibria
The imidazo[4,5-c]pyridin-2-one core can theoretically adopt two tautomeric forms:
- Keto form (2-one) : Dominant in neutral and acidic conditions, stabilized by resonance between the carbonyl and adjacent nitrogen.
- Enol form (2-hydroxy) : Minor contributor (<5% population) in aqueous solutions, favored in strongly basic environments.
Figure 1: Tautomeric Interconversion
Keto Form (2-one) ↔ Enol Form (2-hydroxy)
Protonation Behavior
Solvent Effects
In polar aprotic solvents (e.g., DMSO), ion pairing between the piperidinium cation and chloride anion reduces, increasing molecular mobility. In water, full dissociation occurs, enhancing solubility (>50 mg/mL predicted).
Properties
Molecular Formula |
C11H15ClN4O |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
1-piperidin-4-yl-3H-imidazo[4,5-c]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C11H14N4O.ClH/c16-11-14-9-7-13-6-3-10(9)15(11)8-1-4-12-5-2-8;/h3,6-8,12H,1-2,4-5H2,(H,14,16);1H |
InChI Key |
JIXORTZUVXDMID-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C3=C(C=NC=C3)NC2=O.Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route from Patent CN106432232A
This method provides a robust, high-yielding synthesis of 1-(Piperidin-4-yl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-one (structurally analogous to the target compound) with the following key steps:
| Step | Description | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Synthesis of N-tertbutyloxycarbonyl-4-piperidone | 4-piperidone hydrochloride, sodium bicarbonate, aqueous acetone, dimethyl dicarbonate butyl ester, room temp, 24 h | 91-93 |
| 2 | Reductive amination to obtain intermediate amine | Not specified in detail | - |
| 3 | Acidification with halogenated compound (X = F, Cl, Br, I) | Compound A (halogenated), acidification to pH 4-5, filtration | - |
| 4 | Curtius rearrangement to form imidazo[4,5-b]pyridin-2-one core | Nitrene diphenyl phosphoester, triethylamine, toluene, reflux 5 h, inert atmosphere | 78 |
- The Curtius rearrangement (step 4) is critical for ring closure forming the heterocyclic imidazopyridinone core.
- Purification involves washing with aqueous acetic acid and recrystallization from ethyl acetate/methanol.
- The process is performed under nitrogen to avoid oxidation.
This method yields the target compound with high purity and reproducibility.
Alternative Synthetic Route (Literature Report)
Another reported method involves:
- Reaction of 2-chloropyridine with piperidine to substitute the chlorine with the piperidin-4-yl group,
- Cyclization with formamide under controlled conditions to form the imidazo[4,5-c]pyridin-2-one ring,
- Treatment with hydrochloric acid to form the dihydrochloride salt.
This method is commonly used in industrial and laboratory-scale synthesis due to its straightforward approach and scalability.
Salt Formation
The hydrochloride salt is formed by treating the free base compound with hydrochloric acid, typically in ethanol or another suitable solvent, to improve solubility and stability. This step is essential for pharmaceutical applications and facilitates handling and formulation.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Toluene, ethyl acetate, methanol, aqueous acetone | Choice depends on step; toluene for Curtius rearrangement, aqueous acetone for protection |
| Temperature | Room temperature for protection steps; reflux for Curtius rearrangement (5 h) | Controlled heating essential for cyclization |
| Atmosphere | Nitrogen or inert gas | Prevents oxidation during sensitive steps |
| pH Control | Acidification to pH 4-5 during intermediate isolation | Ensures precipitation and purity |
| Purification | Washing with aqueous acetic acid, recrystallization | Enhances product purity |
Analytical Characterization of Prepared Compound
To confirm the structure and purity of this compound, the following techniques are recommended:
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the imidazo[4,5-c]pyridine core or the piperidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride is a chemical compound with a piperidine ring and an imidazopyridine moiety, possessing the molecular formula C11H16Cl2N4O and a molecular weight of 291.17 g/mol. As a dihydrochloride salt, it includes two hydrochloric acid molecules, enhancing its solubility and stability for various applications. Research indicates it has significant biological activity and has been identified as an effective antagonist for specific receptors, making it a potential candidate for therapeutic uses in modulating neurological pathways and possibly treating conditions related to neurotransmitter imbalances.
Potential Applications
1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride is investigated for its potential across diverse scientific fields:
- Receptor Antagonism It acts as an antagonist for specific receptors, suggesting it can modulate neurological pathways and treat neurotransmitter imbalances.
- Neurological Research The compound's interaction with neurotransmitter receptors makes it valuable for studying cellular signaling pathways and understanding its mechanism of action and potential side effects.
- Therapeutic Applications It is a potential candidate for treating neurological conditions due to its biological profile.
Interactions
Interaction studies are focused on its binding affinity to biological targets, which provides insight into how the compound interacts with neurotransmitter receptors and other proteins involved in cellular signaling pathways. Such investigations are crucial for understanding its mechanism of action and potential side effects when used therapeutically.
Structural Features and Significance
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can influence various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Scaffold Variations
a) Imidazo[4,5-b]pyridin-2-one Derivatives
- Compound : 1-(4-Piperidyl)-3H-imidazo[4,5-b]pyridin-2-one
b) 3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Substituent Modifications
a) Halogenated Derivatives
- Compound : 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
b) Methyl/Ethyl Substituents
Functional Group Additions
a) Imidazole-Carbonyl Derivatives
- Compound : 1-(1-(1H-Imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
b) Hydroxyphenyl Derivatives
Saturated Ring Analogues
- Compound: 1-Methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one Hydrochloride Key Feature: Saturated imidazolidino ring reduces aromaticity, enhancing conformational flexibility. Application: Versatile scaffold for CNS-targeted drugs .
Pharmacological and Industrial Relevance
- Target Selectivity: The [4,5-c] imidazo-pyridinone core in the target compound favors binding to CGRP receptors (migraine therapy) . In contrast, [4,5-b] isomers (e.g., Tolebrutinib) inhibit Bruton tyrosine kinase (BTK) via 4-amino substituents .
Industrial Status :
Data Table: Key Comparative Properties
Biological Activity
1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This compound is characterized by a fused imidazopyridine structure with a piperidine moiety that enhances its pharmacological properties. The hydrochloride salt form improves solubility and stability, making it suitable for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of 254.71 g/mol. Its structure includes a piperidine ring and an imidazopyridine moiety, which contribute to its distinct biological profile.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 254.71 g/mol |
| CAS Number | 1955519-88-6 |
Research indicates that this compound exhibits significant biological activity through its interaction with various biological targets. Notably, it has been identified as an effective antagonist for specific receptors involved in neurotransmitter modulation. This positions it as a potential candidate for treating conditions related to neurotransmitter imbalances and neurodegenerative diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy in inhibiting the growth of several cancer cell types, including:
- Lung Cancer
- Colorectal Cancer
- Prostate Cancer
In vitro studies demonstrate that the compound can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and caspase activation.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In particular, it has been shown to inhibit the release of IL-1β in LPS/ATP-stimulated human macrophages. This suggests a potential role in managing inflammatory diseases.
Neuroprotective Effects
Given its ability to modulate neurotransmitter systems, this compound may offer neuroprotective effects against conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Studies
- Study on NLRP3 Inhibition : A study published in Molecules explored the compound's role as a NLRP3 inhibitor. It demonstrated concentration-dependent inhibition of IL-1β release and pyroptosis in human macrophages at specific concentrations (10 µM and 50 µM), indicating its potential as an anti-inflammatory agent .
- Antitumor Activity : In vivo studies have shown that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. For instance, compounds derived from the imidazopyridine scaffold were effective against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), suggesting a broad spectrum of anticancer efficacy .
Q & A
Q. What are the critical safety protocols for handling 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride in laboratory settings?
Methodological Answer: Researchers must adhere to strict safety measures due to the compound’s potential irritancy and undefined GHS classification. Key precautions include:
- Respiratory and dermal protection : Use nitrile gloves, lab coats, and N95 masks to avoid inhalation or skin contact .
- Ventilation : Conduct reactions in fume hoods to mitigate vapor exposure .
- Emergency response : For skin/eye contact, rinse immediately with water for 15+ minutes; if inhaled, move to fresh air and seek medical attention .
- Storage : Keep in airtight containers at room temperature, away from oxidizing agents .
Q. What synthetic methodologies are recommended for preparing this compound?
Methodological Answer: While direct synthesis protocols for this specific compound are not detailed in the evidence, analogous imidazo-pyridine derivatives are synthesized via:
- Multi-step condensation : Reacting piperidine derivatives with halogenated pyridines in dichloromethane (DCM) under basic conditions (e.g., NaOH) at 0–50°C for 2–4 hours, achieving yields up to 52.7% .
- Catalytic methods : Use p-toluenesulfonic acid (p-TSA) as a catalyst in one-pot reactions to form fused heterocycles, followed by HCl salt precipitation .
- Purification : Column chromatography (e.g., silica gel, CH₂Cl₂/EtOH 9:1) or recrystallization from aqueous HCl .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) confirm regiochemistry and proton environments, particularly for the imidazo-pyridine core and piperidine substituents .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., theoretical 292.2 g/mol for C₁₂H₁₇N₃O·HCl) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for pharmacological studies) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacological activity?
Methodological Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for structural modifications .
- Molecular docking : Screen against targets (e.g., kinase domains) using software like AutoDock Vina to prioritize derivatives with enhanced binding affinity .
- ADMET prediction : Tools like SwissADME evaluate drug-likeness (Lipinski’s rules) and bioavailability, guiding synthesis toward orally bioavailable analogs .
Q. How might structural modifications to the imidazo-pyridine core alter biological activity?
Methodological Answer:
- Halogenation : Introducing chlorine at position 2 (as in 2-chloro analogs) increases electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites .
- Piperidine substitution : Replacing the piperidin-4-yl group with diazepane or morpholine alters solubility and blood-brain barrier penetration .
- Side-chain optimization : Adding hydrophilic groups (e.g., -OH, -NH₂) improves aqueous solubility but may reduce membrane permeability .
Q. How should researchers resolve contradictions in reported pharmacological data across studies?
Methodological Answer:
- Comparative assays : Replicate experiments under standardized conditions (e.g., cell lines, IC₅₀ protocols) to isolate variables like purity or solvent effects .
- Meta-analysis : Use systematic reviews to identify trends in structure-activity relationships (SAR) and exclude outliers from low-purity batches .
- Mechanistic studies : Employ kinetic assays (e.g., surface plasmon resonance) to validate target engagement and rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
